molecular formula C11H9F3N2O2 B1406820 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-11-6

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1406820
CAS No.: 1359657-11-6
M. Wt: 258.2 g/mol
InChI Key: ZROKSRVKDKUGTC-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the imidazo-pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using aqueous solvents and metal-free catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo-pyridine N-oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROKSRVKDKUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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